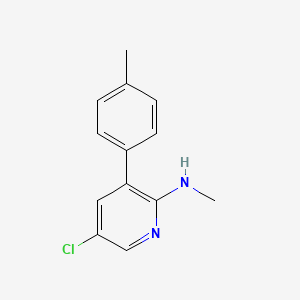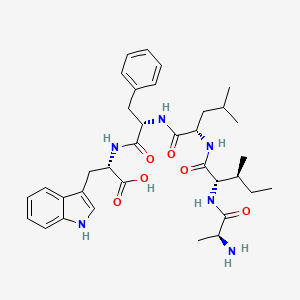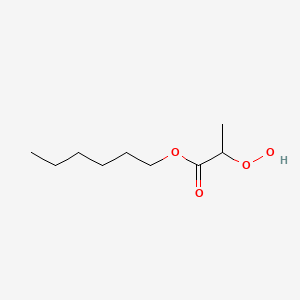
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the nitrogen atom, and a 4-methylphenyl group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-amine and 4-methylbenzaldehyde.
Condensation Reaction: The 5-chloropyridine-2-amine undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-(trifluoromethyl)pyridin-2-amine: This compound has a trifluoromethyl group instead of a 4-methylphenyl group.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Propriétés
Numéro CAS |
823202-03-5 |
|---|---|
Formule moléculaire |
C13H13ClN2 |
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
5-chloro-N-methyl-3-(4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-9-3-5-10(6-4-9)12-7-11(14)8-16-13(12)15-2/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
ZVJQNYZAHKHNKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)





![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

